A Comprehensive Technical Guide to 1-Benzylpiperidin-3-ol: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1-Benzylpiperidin-3-ol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
1-Benzylpiperidin-3-ol is a pivotal heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and pharmaceutical development. Characterized by a piperidine ring N-substituted with a benzyl group and a hydroxyl moiety at the 3-position, this molecule serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural features, including a chiral center, allow for the stereospecific synthesis of complex drug candidates. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via the reduction of 1-benzyl-3-piperidone, and its significant applications in the development of novel therapeutics. Safety and handling protocols are also discussed to ensure its proper use in a research environment.
Introduction
The N-benzylpiperidine structural motif is a cornerstone in modern drug discovery, valued for its three-dimensional nature and structural flexibility.[1] This scaffold allows medicinal chemists to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates, providing crucial cation-π interactions with target proteins.[1] 1-Benzylpiperidin-3-ol (CAS No. 14813-01-5) is a prime exemplar of this chemical class. The presence of a hydroxyl group offers a reactive handle for further chemical modification, while the tertiary amine of the piperidine ring imparts basic properties, influencing solubility and biological interactions.[2] Its importance is underscored by its role as a precursor in the synthesis of compounds targeting a variety of receptors and enzymes, making it a compound of significant interest to researchers in pharmacology and drug development.[2][3]
Physicochemical and Structural Properties
1-Benzylpiperidin-3-ol is typically a colorless to light yellow, clear liquid or a white to off-white solid, depending on its purity and ambient temperature.[2][4] It is soluble in organic solvents like DMSO and Methanol.[3] A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of 1-Benzylpiperidin-3-ol
| Property | Value | Source(s) |
| CAS Number | 14813-01-5 | [3][4][5] |
| Molecular Formula | C₁₂H₁₇NO | [3][4][6] |
| Molecular Weight | 191.27 g/mol | [3][4][7] |
| Appearance | Colorless to Light yellow clear liquid | [3][4] |
| Boiling Point | 140-142°C at 6 mmHg | [3][8] |
| Density | ~1.056 - 1.07 g/cm³ at 25°C | [3][7] |
| Refractive Index (n²⁰/D) | ~1.547 - 1.549 | [3][7] |
| Flash Point | >230 °F (>110 °C) | [3] |
| pKa | 14.82 ± 0.20 (Predicted) | [3] |
| LogP | 1.6433 | [6] |
Molecular Structure
The structure of 1-Benzylpiperidin-3-ol consists of a central piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. This nitrogen is substituted with a benzyl group (a phenylmethyl moiety). A hydroxyl (-OH) group is attached to the third carbon of the piperidine ring. The presence of the hydroxyl group at the C-3 position creates a chiral center, meaning 1-Benzylpiperidin-3-ol can exist as two distinct enantiomers: (R)-1-Benzylpiperidin-3-ol and (S)-1-Benzylpiperidin-3-ol.[6][7] This chirality is of paramount importance in drug development, as different enantiomers often exhibit significantly different pharmacological activities and toxicological profiles.
Figure 1: 2D Structure of 1-Benzylpiperidin-3-ol
(Note: This is a simplified ASCII representation. The actual molecule has a chair conformation.)
Synthesis and Reactivity
The most common and straightforward synthesis of 1-Benzylpiperidin-3-ol involves the chemical reduction of its corresponding ketone, 1-Benzyl-3-piperidone. This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄).
Workflow for Synthesis of 1-Benzylpiperidin-3-ol
Caption: Synthesis workflow of 1-Benzylpiperidin-3-ol.
Experimental Protocol: Synthesis from 1-Benzyl-3-piperidone
This protocol describes the synthesis via the reduction of 1-benzyl-3-piperidone, adapted from established procedures.[3][9]
Step 1: Free Base Formation
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Rationale: The starting material, N-benzyl-3-piperidone, is often supplied as a hydrochloride salt to improve its stability and handling. The acidic proton on the nitrogen must be removed to yield the free base, which is the reactive species for the subsequent reduction.
-
Procedure:
-
Dissolve N-benzyl-3-piperidone hydrochloride in water.
-
Add an aqueous solution of a mild base, such as potassium carbonate (K₂CO₃), and stir until the solution becomes basic.
-
Extract the liberated free base into an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the free base as an oil.
-
Step 2: Reduction of the Ketone
-
Rationale: Sodium borohydride (NaBH₄) is a selective reducing agent that efficiently reduces ketones and aldehydes to their corresponding alcohols. It is chosen for its mild reactivity and operational simplicity compared to stronger agents like lithium aluminum hydride (LiAlH₄). Ethanol serves as a protic solvent that facilitates the reaction.
-
Procedure:
-
Dissolve the N-benzyl-3-piperidone free base (1.0 eq.) in ethanol.
-
Slowly add sodium borohydride (1.0 eq.) portion-wise to the solution over 10-15 minutes, maintaining the temperature at room temperature.
-
Stir the reaction mixture overnight at room temperature to ensure complete conversion.
-
Step 3: Work-up and Purification
-
Rationale: The work-up procedure is designed to quench the reaction, remove excess reagents, and isolate the final product. An acid-base extraction is a highly effective method for purifying amines.
-
Procedure:
-
Concentrate the reaction mixture under vacuum to remove the ethanol.
-
Dissolve the resulting residue in a dilute acid solution (e.g., 1.0 N HCl). This protonates the product, making it water-soluble, while unreacted starting material and non-basic impurities remain in the organic phase.
-
Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether) to remove impurities. Discard the organic washes.
-
Adjust the pH of the aqueous phase to strongly basic (pH > 12) using a strong base (e.g., 3.0 N KOH). This deprotonates the product, making it soluble in organic solvents again.
-
Extract the final product into an organic solvent such as dichloromethane (DCM) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield pure 1-Benzylpiperidin-3-ol.[3]
-
Applications in Drug Development
1-Benzylpiperidin-3-ol is a valuable scaffold in medicinal chemistry due to its structural and reactive properties. The piperidine ring is a common motif in centrally active drugs, and the benzyl and hydroxyl groups provide vectors for diversification to optimize binding and pharmacokinetic properties.
-
Pharmaceutical Intermediates: Its primary utility is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7]
-
Muscarinic M3 Antagonists: It is used as a reactant for the synthesis of selective antagonists for the Muscarinic M3 receptor, which are targets for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[3]
-
Rho Kinase (ROCK) Inhibitors: The compound serves as a building block for Rho kinase inhibitors, a class of drugs investigated for cardiovascular diseases, glaucoma, and erectile dysfunction.[3]
-
Neurological Research: The chiral (R)-enantiomer, (R)-1-Benzylpiperidin-3-ol, is specifically used in the preparation of in vivo probes for measuring endogenous acetylcholine levels, which is crucial for research into Alzheimer's disease and other neurological disorders.[7][10]
-
Cardiovascular Applications: Benzylpiperidine derivatives, including this compound, have been shown to exhibit hypotensive effects, indicating potential for development as antihypertensive agents.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzylpiperidin-3-ol and its hydrochloride salt.
-
GHS Hazard Classification: The compound is classified as an irritant. Hazard statements include:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact.[11][13]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13] The compound may be hygroscopic (sensitive to moisture).[3]
Conclusion
1-Benzylpiperidin-3-ol is a functionally rich and synthetically accessible chemical intermediate with significant value in the field of drug discovery. Its unique combination of a piperidine core, a benzyl group, and a reactive hydroxyl function at a chiral center makes it an ideal starting point for creating diverse libraries of compounds with potential therapeutic applications, ranging from neurological probes to cardiovascular and respiratory agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this versatile molecule in the pursuit of novel medicines.
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